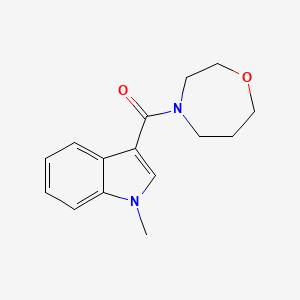

(1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves detailing the methods used to create the compound. This could involve a variety of chemical reactions, and the specifics would depend on the nature of the compound .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) to determine the arrangement of atoms within the compound .Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes. This could include reactions used in its synthesis, as well as any reactions it may undergo under certain conditions .Physical and Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications

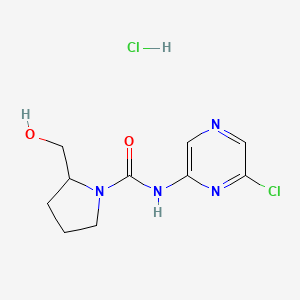

Designer Drug Analysis

A study conducted by Nakajima et al. (2012) focused on identifying unregulated drugs in the Tokyo area, where they identified the benzoylindole (2-iodophenyl)[1-(1-methylazepan-3-yl)-1H-indol-3-yl]methanone, an azepane isomer of AM-2233, among other compounds. This work highlights the ongoing efforts to monitor and analyze new psychoactive substances appearing in commercial products Nakajima et al., 2012.

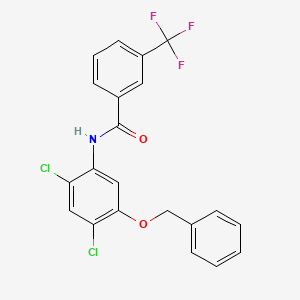

Synthetic Chemistry

Research in synthetic chemistry has led to the development of novel methodologies and compounds with potential therapeutic applications. For example, a study by Martens et al. (1992) described the synthesis of chiral β-amino alcohols from (S)-2-indoline carboxylic acid, showcasing the application of such compounds in enantioselective catalysis Martens et al., 1992.

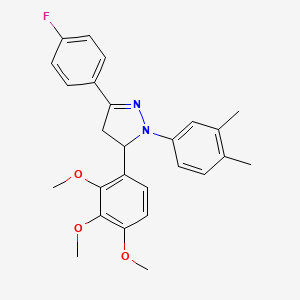

Molecular Docking and Biological Activity

Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds and evaluated their anticancer and antimicrobial activities. This study illustrates the potential application of such compounds in developing new therapeutic agents Katariya et al., 2021.

Crystallography and Material Science

The study of crystal structures and molecular packing is fundamental in material science. Ohishi et al. (1995) investigated the crystal structure of a compound similar to "(1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone," providing insights into the molecular interactions and packing styles in solid states Ohishi et al., 1995.

Environmental Monitoring and Public Health

Borova et al. (2015) developed an analytical methodology for the determination of new psychoactive substances in wastewater, highlighting the environmental and public health implications of these compounds. This study underscores the importance of monitoring environmental contaminants and their potential impacts on human health Borova et al., 2015.

Mechanism of Action

Target of Action

The primary target of (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone is tubulin , a globular protein that is the main component of the cytoskeleton . Tubulin is crucial for maintaining cell structure, chromosome segregation, and intracellular transport .

Mode of Action

This compound interacts with tubulin to inhibit its polymerization, a process essential for the formation of microtubules . By inhibiting tubulin polymerization, the compound disrupts the formation and function of the microtubules, leading to cell cycle arrest in the G2/M phase .

Biochemical Pathways

The inhibition of tubulin polymerization affects multiple biochemical pathways. Most notably, it disrupts the mitotic spindle formation, a structure required for chromosome segregation during cell division . This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from dividing .

Result of Action

The result of the compound’s action is a dose-dependent induction of cell apoptosis . This means that as the dose of the compound increases, so does the rate of programmed cell death or apoptosis . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(1-methylindol-3-yl)-(1,4-oxazepan-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-16-11-13(12-5-2-3-6-14(12)16)15(18)17-7-4-9-19-10-8-17/h2-3,5-6,11H,4,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUVGFDRAYFJMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N3CCCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)

![4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B2410929.png)

![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)

![2-(6-(Dimethylamino)pyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)

![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)

![Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2410938.png)

![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)

![8-(3,4-Dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2410946.png)